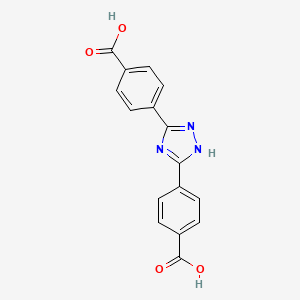

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid

Descripción general

Descripción

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid: is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of 324.29 g/mol It is characterized by the presence of a triazole ring flanked by two benzoic acid moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with triazole precursors. One common method involves the use of 4-amino-4H-1,2,4-triazole as a starting material, which is then reacted with 4-carboxybenzaldehyde under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzoic acid moieties.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Various reagents, including and , can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Coordination Chemistry

Metal Complex Formation

One of the primary applications of 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid is in the synthesis of coordination polymers. The compound acts as a bridging ligand due to its multiple coordination sites. For instance:

- Cadmium(II) Coordination Polymer : A study demonstrated the formation of a cadmium(II) coordination polymer using this compound as a ligand. The resulting structure exhibited strong hydrogen bonding and π–π stacking interactions, leading to a three-dimensional network that enhances stability and functionality .

| Property | Value |

|---|---|

| Coordination Mode | Bidentate |

| Metal Ion | Cadmium(II) |

| Crystal System | Triclinic |

| Hydrogen Bonds | Present |

Material Science

Polymer Synthesis

The compound has been utilized in creating functional polymeric materials due to its ability to form stable complexes with transition metals. These materials have potential applications in gas storage and separation technologies. For example:

- Methane Absorption : Coordination polymers synthesized from this ligand have shown promising results in methane absorption studies, indicating their potential use in energy storage solutions .

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The triazole moiety is known for its biological activity:

- Case Study : A derivative demonstrated significant antibacterial activity against various strains of bacteria, suggesting that modifications to the triazole ring can enhance therapeutic efficacy .

Agricultural Chemistry

Fungicidal Properties

The compound has shown potential as a fungicide due to its structural similarities to known antifungal agents. Its application in agriculture could help manage plant diseases effectively.

Mecanismo De Acción

The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential in modulating cellular signaling pathways and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids

Uniqueness

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and triazole. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (CAS No. 65697-90-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H12N4O4

- Molecular Weight : 324.29 g/mol

- Structure : The compound features a dibenzoic acid core linked by a triazole moiety, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole precursors. A common method utilizes 4-amino-4H-1,2,4-triazole and 4-carboxybenzaldehyde under controlled conditions to yield the desired product.

Antioxidant Activity

Research indicates that compounds containing the triazole ring exhibit significant antioxidant properties. For instance, studies have shown that triazole derivatives can scavenge free radicals effectively, with some exhibiting IC50 values comparable to known antioxidants like ascorbic acid . This activity is attributed to the ability of the triazole moiety to donate electrons and stabilize free radicals.

Antibacterial Activity

The antibacterial potential of this compound has been explored through various assays. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, molecular docking studies revealed strong binding affinities with bacterial enzyme targets, suggesting a mechanism of action involving enzyme inhibition .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Studies have indicated that this compound can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, showcasing its potential as an antifungal agent .

Other Biological Activities

In addition to antioxidant and antimicrobial activities, this compound has been implicated in various other biological effects:

- Anti-inflammatory : Exhibits potential in modulating inflammatory pathways.

- Anticancer : Some studies suggest that triazole derivatives may inhibit cancer cell proliferation through various mechanisms including apoptosis induction.

- Antidiabetic : Research indicates possible effects on glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

The biological activity of this compound appears to be multifaceted:

- Enzyme Inhibition : Interacts with specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : Influences signaling pathways related to inflammation and cell survival.

- Gene Expression Regulation : Alters the expression levels of genes associated with oxidative stress and cellular defense mechanisms .

Propiedades

IUPAC Name |

4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSLRMSHMPMPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496364 | |

| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65697-90-7 | |

| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.